molecular formula C18H19ClFN3S B3634045 1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea

1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea

Cat. No.: B3634045
M. Wt: 363.9 g/mol
InChI Key: AOJVJGLPCBUUKK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiourea group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles such as amines or thiols can replace the halogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: Preliminary studies suggest that this compound may have anti-cancer, anti-inflammatory, and antimicrobial properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding pockets, disrupting normal biological processes and leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea can be compared with other thiourea derivatives, such as:

    1-(3-Chloro-4-fluorophenyl)-3-phenylthiourea: Similar in structure but lacks the tetrahydroisoquinoline moiety, which may affect its biological activity.

    1-(3-Chloro-4-fluorophenyl)-3-(2-pyridyl)thiourea: Contains a pyridine ring instead of the tetrahydroisoquinoline, potentially altering its binding properties and biological effects.

    1-(3-Chloro-4-fluorophenyl)-3-(2-ethyl)thiourea: The ethyl group may influence the compound’s solubility and reactivity compared to the tetrahydroisoquinoline derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3S/c19-16-11-15(5-6-17(16)20)22-18(24)21-8-10-23-9-7-13-3-1-2-4-14(13)12-23/h1-6,11H,7-10,12H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJVJGLPCBUUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCNC(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea
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1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea
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1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea
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1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea
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1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea
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1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea

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